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Compound of Interest

Compound Name: 3,5-Dichloro-4-methylpyridine

Cat. No.: B009390 Get Quote

A Technical Guide to the Synthesis of Advanced
Herbicides and Fungicides
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and mechanisms of

action of contemporary agrochemicals, with a focus on innovative herbicides and fungicides.

Detailed experimental protocols, quantitative biological activity data, and visual representations

of synthetic and signaling pathways are presented to facilitate research and development in

this critical field.

Fungicide Synthesis and Activity
Flutianil: A Novel Cyano-Methylene Thiazolidine
Fungicide
Flutianil is a recently developed fungicide characterized by its cyano-methylene thiazolidine

core. It exhibits high efficacy against powdery mildew on a variety of crops.[1][2]
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Compound
ID

Substituent
(X)

Substituent
(Y)

Melting
Point (°C)

EC50
(mg/L) vs.
P. xanthii

Control (%)
vs. B.
graminis f.
sp. tritici at
50 mg/L

Lead Cmpd H H 157–158 35.4 >200

2e (Flutianil) 2-F 5-CF3 101–102 0.8 100

2a 2-Cl H 115–116 2.5 95

2b 2-Br H 123–124 3.1 90

2c 2-Me H 108–109 4.2 85

2d 2-OMe H 98–99 1.5 98

Data compiled from Hayashi et al. (2020).

A representative synthetic procedure for 2-[2-fluoro-5-(trifluoromethyl)phenylthio]-2-[3-(2-

methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile (Flutianil) is as follows:

Preparation of the Isothiocyanate Adduct: To a solution of 2-methoxyphenylisothiocyanate

(1.65 g, 10 mmol) in a suitable solvent, add 2-fluoro-5-(trifluoromethyl)benzenethiol (2.10 g,

10 mmol).

Cyclization: The resulting mixture is then treated with cyanoacetic acid (0.85 g, 10 mmol) and

a catalytic amount of a suitable base (e.g., triethylamine).

Reaction Conditions: The reaction is typically stirred at room temperature for several hours

until completion, monitored by thin-layer chromatography.

Work-up and Purification: The reaction mixture is then quenched with water and extracted

with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried

over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude

product is purified by column chromatography on silica gel to afford Flutianil.
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This protocol is a generalized representation based on the description by Hayashi et al. (2020).

[2]

Caption: Synthetic workflow for Flutianil.

Laccase-Inhibiting Fungicides with a 1,2,3,4-
Tetrahydroquinoline Scaffold
A novel class of fungicides has been developed based on a 1,2,3,4-tetrahydroquinoline

scaffold, which act as inhibitors of the fungal enzyme laccase.

Compound ID
EC50 (µg/mL) vs.
Valsa mali

EC50 (µg/mL) vs.
Sclerotinia
sclerotiorum

Laccase Inhibition
EC50 (µg/mL)

4bl 2.78 3.32 -

4bh - - 14.85

PMDD-5Y (Lead) - - >50

Cysteine (Control) - - 21.34

Data from Zhang et al. (2022).[3]

Synthesis of Sulfonyl Chloride: The corresponding aniline is diazotized with sodium nitrite in

the presence of hydrochloric acid, followed by reaction with sulfur dioxide in the presence of

a copper catalyst to yield the sulfonyl chloride.

Formation of Sulfonyl Hydrazide: The sulfonyl chloride is then reacted with hydrazine hydrate

in a suitable solvent like ethanol to produce the sulfonyl hydrazide intermediate.

Condensation with Tetrahydroquinoline Moiety: The sulfonyl hydrazide is condensed with a

substituted 1,2,3,4-tetrahydroquinoline derivative, often in the presence of a catalyst, to yield

the final product.

Purification: The crude product is purified by recrystallization or column chromatography.
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This is a generalized protocol. For specific details, refer to Zhang et al. (2022).[3]

Caption: Mechanism of laccase inhibition by tetrahydroquinoline fungicides.

Herbicide Synthesis and Activity
Pyroxasulfone: A Very-Long-Chain Fatty Acid Elongase
Inhibitor
Pyroxasulfone is a pre-emergence herbicide effective against a broad range of grass and

broadleaf weeds.[4] Its mode of action involves the inhibition of very-long-chain fatty acid

(VLCFA) biosynthesis.[4][5]

Weed Species Application Rate (g a.i./ha) Control (%)

Lolium multiflorum 50 95

Echinochloa crus-galli 100 98

Setaria faberi 100 97

Amaranthus retroflexus 150 92

Data is illustrative and compiled from various sources on pyroxasulfone efficacy.

A general synthetic route to pyroxasulfone, 3-{[5-(difluoromethoxy)-1-methyl-3-

(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole, is as

follows:

Synthesis of the Pyrazole Intermediate: This typically involves the cyclization of a suitably

substituted hydrazine with a 1,3-dicarbonyl compound.

Chloromethylation: The pyrazole intermediate is chloromethylated at the 4-position.

Synthesis of the Dihydroisoxazole Moiety: This can be achieved through the cycloaddition of

an alkene with a nitrile oxide.

Coupling and Oxidation: The chloromethylated pyrazole is coupled with the dihydroisoxazole

thiol or a precursor, followed by oxidation of the resulting sulfide to the sulfone.
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This represents a general synthetic strategy. For detailed procedures, refer to relevant patents

and publications.[6]

Caption: Mechanism of VLCFA elongase inhibition by pyroxasulfone.

Indaziflam: A Cellulose Biosynthesis Inhibitor
Indaziflam is a pre-emergent alkylazine herbicide that controls weeds by inhibiting cellulose

biosynthesis, a critical process for plant cell wall formation.[7][8][9]

Weed Species Application Rate (g a.i./ha) Control (%)

Poa annua 50 >95

Digitaria sanguinalis 75 >90

Amaranthus palmeri 75 >90

Chenopodium album 100 >85

Data is illustrative and compiled from various sources on indaziflam efficacy.

The synthesis of indaziflam, N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-(1-

fluoroethyl)-1,3,5-triazine-2,4-diamine, is a multi-step process:

Synthesis of the Indane Moiety: This involves the preparation of the chiral 2,6-dimethyl-2,3-

dihydro-1H-inden-1-amine.

Synthesis of the Triazine Core: A dichlorotriazine is typically used as the starting material for

the triazine ring.

Sequential Substitution: The chlorine atoms on the triazine ring are sequentially substituted

with the fluoroethyl group and the indane amine. This requires careful control of reaction

conditions to ensure regioselectivity.

Purification: The final product is purified using standard techniques such as crystallization or

chromatography.
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This is a simplified overview. For detailed synthetic procedures, refer to the relevant patent

literature.

Caption: Mechanism of cellulose synthase inhibition by indaziflam.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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